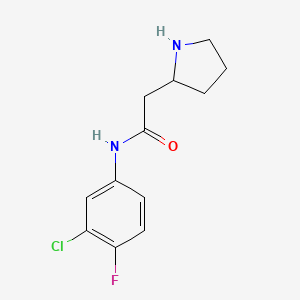![molecular formula C13H15F3N2O B7587780 2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 was first synthesized in 2009 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of TPCA-1 involves the inhibition of specific signaling pathways that are involved in various cellular processes. TPCA-1 specifically targets the inhibitor of κB kinase (IKK) complex, which is a key regulator of the nuclear factor-κB (NF-κB) pathway. By inhibiting the activity of the IKK complex, TPCA-1 prevents the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPCA-1 are diverse and depend on the specific disease or condition being studied. In cancer research, TPCA-1 has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. In inflammation research, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to sites of inflammation. In autoimmune disorder research, TPCA-1 has been shown to suppress the activity of specific immune cells that are involved in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TPCA-1 in lab experiments include its specificity and potency in inhibiting the IKK complex, its ability to target specific signaling pathways, and its well-characterized mechanism of action. However, the limitations of using TPCA-1 in lab experiments include its potential toxicity and off-target effects, as well as the complex synthesis method required to produce the compound.
Orientations Futures
For TPCA-1 research include investigating its potential therapeutic applications in additional diseases and conditions, optimizing its pharmacokinetic properties for clinical use, and developing more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPCA-1 and to identify potential off-target effects and toxicity concerns. Overall, TPCA-1 has shown great potential as a therapeutic agent in various diseases and warrants further investigation.
Méthodes De Synthèse
The synthesis of TPCA-1 involves multiple steps and has been described in detail in scientific literature. The general method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent reactions with other reagents to form the final product. The synthesis of TPCA-1 is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, TPCA-1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, TPCA-1 has been shown to suppress the immune system by inhibiting the activity of certain immune cells.
Propriétés
IUPAC Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)9-3-1-4-11(7-9)18-12(19)8-10-5-2-6-17-10/h1,3-4,7,10,17H,2,5-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLZIOHPBYBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

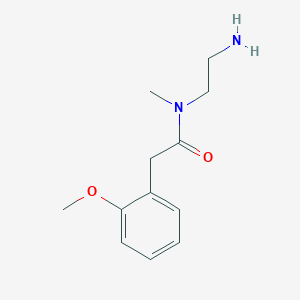
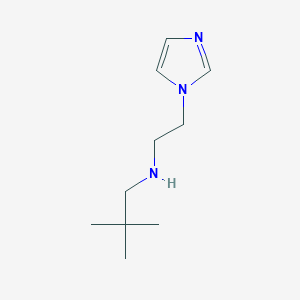
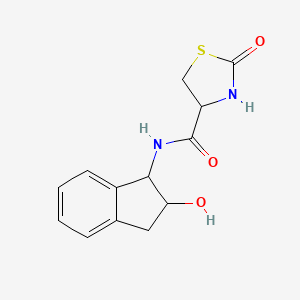
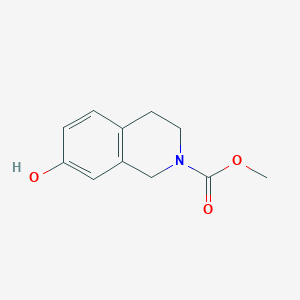
![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
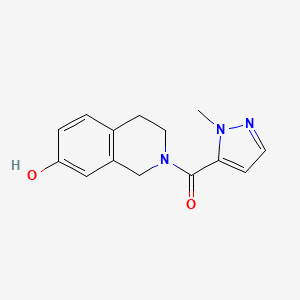
![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
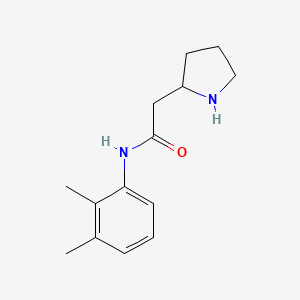
![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
